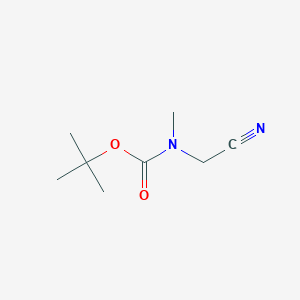
(4-methyl-1H-benzimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1H-benzimidazol-2-yl)methanol is a chemical compound with significant interest due to its versatile chemical and physical properties. It is a derivative of the benzimidazole family, known for its broad application in various fields, including materials science and pharmaceuticals. This compound's structural uniqueness offers a platform for studying complex chemical reactions, physical characteristics, and molecular interactions.
Synthesis Analysis
The synthesis of benzimidazoles and derivatives, including (4-methyl-1H-benzimidazol-2-yl)methanol, often involves the use of methanol as a solvent or reactant. For example, Sun et al. (2015) demonstrated the synthesis of benzimidazoles in supercritical methanol over copper-doped porous metal oxides, highlighting methanol's role as both a solvent and a carbon source in these reactions (Sun, Bottari, & Barta, 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including (4-methyl-1H-benzimidazol-2-yl)methanol, can be characterized by X-ray crystallography among other techniques. For instance, Su et al. (2010) reported on the crystal structure of a benzimidazole compound, showing how methanol participates in forming a two-dimensional network through hydrogen bonding interactions (Su, Lin, Chen, Yang, & Huang, 2010).
Chemical Reactions and Properties
Benzimidazole derivatives, including (4-methyl-1H-benzimidazol-2-yl)methanol, are involved in various chemical reactions, showcasing their versatility. For example, Kiran et al. (2017) synthesized benzimidazole derivatives from (1H-benzo[d]imidazol-2-yl)methanol, highlighting the compound's reactivity and potential for further chemical modifications (Kiran, Ravinder, Thirumala, Biradar, Chamla, & Laxminarayana, 2017).
Applications De Recherche Scientifique
Chemotherapy Enhancement
Benzimidazoles, including compounds structurally related to (4-methyl-1H-benzimidazol-2-yl)methanol, have been studied for their potential in enhancing chemotherapy treatments. Research on a benzimidazole prodrug showed significant morphological damage to Echinococcus multilocularis metacestodes, suggesting a potential application in treating alveolar hydatid disease (AHD). The prodrug approach aims to achieve detectable plasma levels without long-term administration, which is a common limitation with current benzimidazole treatments for AHD (Walchshofer et al., 1990).
Anti-platelet Activity
Benzimidazole derivatives have also been synthesized and tested for their anti-platelet and vasodilatory activities. Some compounds showed potent activities with low acute toxicity, indicating their potential use in preventing thrombotic disorders. The study highlighted the synthesis of 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazole derivatives and their promising inhibition of platelet aggregation, suggesting a potential application in cardiovascular disease management (Tanaka et al., 1994).
Neuroinflammation and Pain Management
Research on benzimidazole derivatives has shown promising results in the treatment of neuroinflammatory consequences and paradoxical pain induced by continued morphine administration. Benzimidazole derivatives, such as B1 and B8, demonstrated the ability to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia, as well as reduce TNF-α expression in mice. These findings suggest that benzimidazole derivatives could serve as potential drug candidates for managing neuroinflammatory issues and opioid-induced paradoxical pain (Idris et al., 2019).
Tumor Imaging
Benzimidazole derivatives have been explored as potential radiotracers for positron emission tomography (PET) tumor imaging. A study on [(18)F] labeled benzimidazole derivatives, including 4-(5-(2-[(18)F] fluoro-4-nitrobenzamido)-1-methyl-1H-benzimidazol-2-yl) butanoic acid, showed significant potential in tumor imaging with high tumor/brain uptake ratios. This indicates the potential application of benzimidazole derivatives in improving diagnostic accuracy and monitoring treatment responses in oncology (Zhang et al., 2010).
Propriétés
IUPAC Name |
(4-methyl-1H-benzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)11-8(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBKEULJXVMWID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588687 |
Source


|
| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1H-benzimidazol-2-yl)methanol | |
CAS RN |
191794-20-4 |
Source


|
| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)






![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)

